molecular formula C13H18O3 B028763 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid CAS No. 60057-62-7

2-(4-Isobutylphenyl)-2-hydroxypropionic Acid

Cat. No.: B028763
CAS No.: 60057-62-7
M. Wt: 222.28 g/mol
InChI Key: APEODKDQAWQDLW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid, also known as rac a-hydroxy ibuprofen, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Mechanism of Action

Target of Action

Ibuprofen Impurity M, also known as 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid or rac alpha-Hydroxy Ibuprofen, is a derivative of ibuprofen. The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and fever, and thromboxanes, which stimulate blood clotting .

Mode of Action

Ibuprofen is a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, thereby alleviating pain, fever, and inflammation .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by ibuprofen impacts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, ibuprofen reduces the synthesis of these compounds, leading to reduced pain, fever, and inflammation .

Pharmacokinetics

Ibuprofen itself demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . It is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer .

Result of Action

The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation. This is achieved through the inhibition of prostaglandin and thromboxane synthesis . As a derivative of ibuprofen, Ibuprofen Impurity M is likely to have similar effects, although specific studies on this compound are lacking.

Action Environment

The environment can influence the action, efficacy, and stability of pharmaceutical compounds. For instance, storage conditions such as light, oxygen, and humidity can hasten the degradation of medications . Furthermore, the inactive ingredients in a medication’s formulation can also affect its degradation rate . .

Properties

IUPAC Name

2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEODKDQAWQDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874462
Record name BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60057-62-7, 82412-82-6
Record name 2-(4-Isobutylphenyl)-2-hydroxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 500 ml-bomb-apparatus, were introduced 2 g (7.7×10-3 mol) of 2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone (G.P.C.: 95.4%), 7.2 g (0.18 mol) of sodium hydroxide in pellets, 200 ml of water and 40 ml of xylene. The mixture was brought to 200° C. and stirred for 1 hour at this temperature. The inner pressure in the bomb-apparatus was about 14 bars. After cooling at 20° C., the medium was decanted and the aqueous phases were re-extracted with ethyl ether. After acidification at pH=1 with concentrated hydrochloric acid, the medium was again extracted with ethyl ether. These last ethereal phases were washed with water, dried on sodium sulphate and brought to dryness under vacuum. In this manner, 1.60 g of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid were obtained titrating 91.6% in G.P.C. namely a molar yield of 89.8%. An analytical sample was prepared by crystallisation from hexane.
Name
2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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